molecular formula C15H19N5O3 B5800302 1-[4-[(1-Methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone

1-[4-[(1-Methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone

Cat. No.: B5800302
M. Wt: 317.34 g/mol
InChI Key: BXKZJUCKNGLAOH-UHFFFAOYSA-N
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Description

The compound 1-[4-[(1-methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone features a benzimidazole core substituted with a methyl group at position 1 and a nitro group at position 3. This heterocyclic moiety is linked via a methylene bridge to a piperazine ring, which is further connected to an ethanone group.

Properties

IUPAC Name

1-[4-[(1-methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-11(21)19-7-5-18(6-8-19)10-15-16-13-9-12(20(22)23)3-4-14(13)17(15)2/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKZJUCKNGLAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319812
Record name 1-[4-[(1-methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671129
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

696636-14-3
Record name 1-[4-[(1-methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[4-[(1-Methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone typically involves multiple steps:

Industrial production methods often involve optimizing these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[4-[(1-Methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone undergoes various chemical reactions:

Common reagents used in these reactions include hydrogen, palladium on carbon (for reduction), and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-[(1-Methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-[(1-Methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to antimicrobial effects by disrupting essential biological processes in pathogens .

Comparison with Similar Compounds

Structural Features

The table below highlights structural distinctions between the target compound and key analogs:

Compound Class Core Heterocycle Substituents on Heterocycle Piperazine/Ethanone Modifications Key References
Target Compound Benzimidazole 1-Methyl, 5-nitro Methylene-piperazine-ethanone
Tetrazole Derivatives Tetrazole Aryl (e.g., phenyl) Piperazine/allyl-piperazine
Imidazole-Piperazine Hybrids Imidazole 4-Nitro, 2-methyl Piperazine-triazole conjugates
Biphenyl-Piperazine Derivatives Biphenyl Methoxy, dichlorophenyl Piperazine-ethanone linkage
Sulfonyl-Piperazine Derivatives Tetrazole/Thiol Phenylsulfonyl groups Piperazine-sulfonyl-ethanone

Key Observations :

  • The nitro group at position 5 may increase electrophilicity compared to methoxy or trifluoromethyl substituents in other compounds .
  • Piperazine modifications (e.g., allyl or sulfonyl groups in analogs) influence solubility and receptor binding, whereas the target compound’s methylene bridge may enhance conformational rigidity .
Target Compound (Inferred Pathway):

Benzimidazole Formation : Reaction of o-phenylenediamine with nitrating agents to introduce the nitro group, followed by methylation.

Piperazine Conjugation: Alkylation of the benzimidazole with chloroethyl-piperazine, followed by acetylation to form the ethanone group.

Key Differences :

  • The target compound’s synthesis likely requires selective nitration and methylation steps absent in tetrazole/imidazole analogs.
  • Piperazine coupling strategies are consistent across analogs, but starting materials differ significantly .
Target Compound (Predicted):
  • Antiparasitic Potential: Structural similarity to pyridine-based CYP51 inhibitors (e.g., UDO and UDD in ) suggests possible activity against Trypanosoma cruzi.
  • Anticancer Activity : Benzimidazole derivatives often exhibit antiproliferative effects, as seen in sulfonyl-piperazine compounds (e.g., 7n–7r in ).
Analog Activities:
  • Tetrazole Derivatives : Demonstrated antipsychotic activity via anti-dopaminergic/anti-serotonergic mechanisms (e.g., biphenyl-piperazine compounds in ).
  • Sulfonyl-Piperazine Compounds : Show antiproliferative activity against cancer cell lines (e.g., 7n, IC₅₀ values <10 µM in ).
  • Imidazole Hybrids : Primarily explored for antimicrobial applications .

Key Differences :

  • The nitrobenzimidazole moiety may confer dual antiparasitic and anticancer activity, unlike single-target analogs.
  • Piperazine modifications (e.g., allyl groups in ) enhance blood-brain barrier penetration, relevant for antipsychotic applications but less critical for antiproliferative effects.

Biological Activity

The compound 1-[4-[(1-Methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone is a benzimidazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C15_{15}H19_{19}N5_{5}O2_{2}
  • Molecular Weight: 299.35 g/mol
  • IUPAC Name: this compound

This compound features a piperazine ring, which is known for enhancing the bioavailability and pharmacokinetic properties of drugs.

Antitumor Activity

Recent studies have indicated that benzimidazole derivatives, including this compound, exhibit significant antitumor activity. Research has shown that these compounds can inhibit tumor cell proliferation through various mechanisms, including:

  • DNA Binding: These compounds tend to bind to DNA, inhibiting DNA-dependent enzymes and disrupting replication processes .

Case Study: In Vitro Antitumor Activity

A study evaluated the antitumor effects of this compound on several cancer cell lines. The results demonstrated varying degrees of cytotoxicity:

Cell LineIC50_{50} (µM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11
HeLa10.00 ± 2.00

These findings suggest that the compound is particularly effective against non-small cell lung cancer cells.

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity against various pathogens. The presence of the nitro group in its structure is believed to enhance its antibacterial efficacy.

Research Findings

A comparative study highlighted the antimicrobial potential of several benzimidazole derivatives:

Compound NameBacterial StrainZone of Inhibition (mm)
1-[4-(1-Methyl-5-nitrobenzimidazol-2-yl)methyl]piperazineE. coli18
Benzimidazole Derivative AS. aureus15
Benzimidazole Derivative BPseudomonas aeruginosa12

The data indicate that the compound effectively inhibits bacterial growth, particularly against E. coli.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis: The compound binds to DNA, preventing replication and transcription.
  • Enzyme Inhibition: It inhibits key enzymes involved in cellular metabolism and proliferation.
  • Membrane Disruption: Some studies suggest that it may alter microbial membrane integrity, leading to cell death.

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